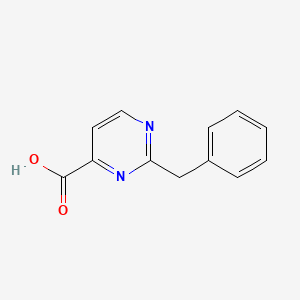

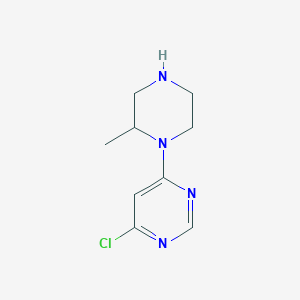

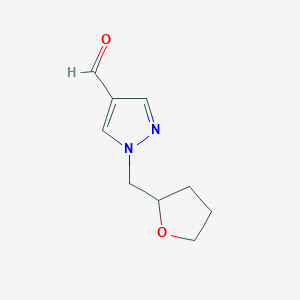

![molecular formula C14H17N3O B1467987 [4-(喹喔啉-2-氧基)环己基]胺 CAS No. 1990218-86-4](/img/structure/B1467987.png)

[4-(喹喔啉-2-氧基)环己基]胺

描述

“[4-(Quinoxalin-2-yloxy)cyclohexyl]amine” is a compound that contains a quinoxaline moiety . Quinoxaline is a nitrogen-containing heterocyclic compound that has many pharmaceutical and industrial purposes . It can be synthesized by adopting green chemistry principles . The quinoxaline containing drugs such as Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox are currently used as an antibiotic in the market .

Synthesis Analysis

Quinoxaline can be synthesized by adopting green chemistry principles . The main route of synthesis involves the complete hydrogenation of aniline using some cobalt- or nickel-based catalysts . It is also prepared by alkylation of ammonia using cyclohexanol .Molecular Structure Analysis

Quinoxaline is a nitrogen-containing heterocyclic compound . It is structurally isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine .Chemical Reactions Analysis

Quinoxaline has become a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities . The last few decades have witnessed several publications utilizing quinoxaline scaffolds for the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications and polymeric optoelectronic materials .科学研究应用

Anti-Cancer & Anti-Proliferative Activity

Quinoxaline derivatives, including “[4-(Quinoxalin-2-yloxy)cyclohexyl]amine”, have been studied for their potential anti-cancer properties. They can act on various cancer cell lines by interfering with cell proliferation and inducing apoptosis. The compound’s ability to inhibit kinase enzymes, which are often overactive in cancer cells, makes it a promising candidate for targeted cancer therapies .

Anti-Microbial Activity

The antimicrobial properties of quinoxaline compounds are well-documented. “[4-(Quinoxalin-2-yloxy)cyclohexyl]amine” may serve as a scaffold for developing new antibiotics, particularly against resistant strains of bacteria. Its efficacy against a broad spectrum of microorganisms suggests its potential in treating infectious diseases .

Anti-Convulsant Activity

Research has indicated that quinoxaline derivatives can be effective in managing seizures. “[4-(Quinoxalin-2-yloxy)cyclohexyl]amine” may modulate neurotransmitter activity in the brain, thereby providing a therapeutic effect for epilepsy and other convulsive disorders .

Anti-Tuberculosis Activity

Tuberculosis (TB) remains a major global health challenge, and new treatments are in high demand. Quinoxaline derivatives have shown promise in inhibiting Mycobacterium tuberculosis. The compound’s potential to disrupt bacterial cell wall synthesis could lead to novel anti-TB medications .

Anti-Malarial Activity

Quinoxaline derivatives have historically been synthesized for their anti-malarial activity. “[4-(Quinoxalin-2-yloxy)cyclohexyl]amine” could be part of a new class of anti-malarial drugs that offer an alternative to current treatments, especially in areas with drug-resistant strains of malaria .

Anti-Inflammatory Activity

Inflammation is a common pathway in many diseases, and controlling it is crucial for treatment. “[4-(Quinoxalin-2-yloxy)cyclohexyl]amine” has the potential to act as an anti-inflammatory agent, possibly by inhibiting cytokine production or other inflammatory mediators .

安全和危害

未来方向

Quinoxaline and its derivatives have attracted great interest due to their wide applications in pharmaceutical and materials fields, especially in recyclable heterogeneous catalytic reactions for direct C–H functionalisation . Future development of heterogeneous catalytic reactions of quinoxalin-2(1H)-ones includes the construction of C-B/Si/P/R F /X/Se bonds by heterogeneous catalytic reactions, the enrichment of heterogeneous catalysts such as metal oxides, graphene-based composites, doped metal nanoparticles, and molecular sieve-based porous materials, asymmetric synthesis, and other areas .

属性

IUPAC Name |

4-quinoxalin-2-yloxycyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O/c15-10-5-7-11(8-6-10)18-14-9-16-12-3-1-2-4-13(12)17-14/h1-4,9-11H,5-8,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZMQYJFRFKAUIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N)OC2=NC3=CC=CC=C3N=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(Quinoxalin-2-yloxy)cyclohexyl]amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

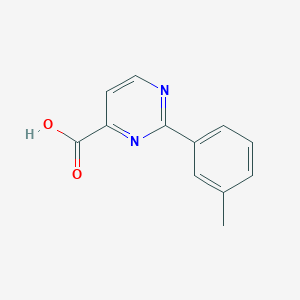

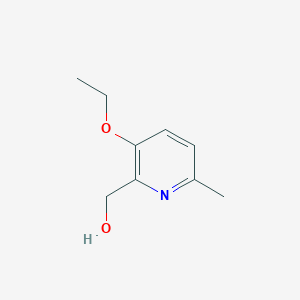

![1-[4-(Morpholine-4-sulfonyl)-3-trifluoromethyl-phenyl]-ethanone](/img/structure/B1467906.png)

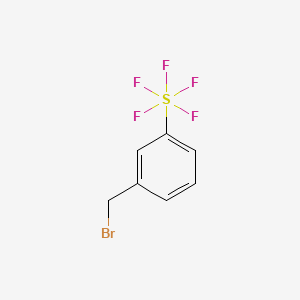

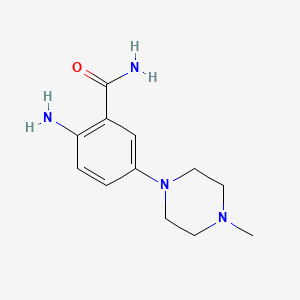

![3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one](/img/structure/B1467907.png)

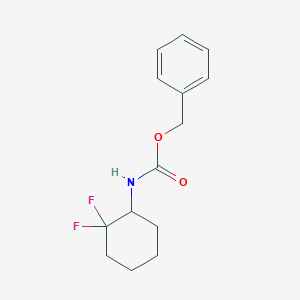

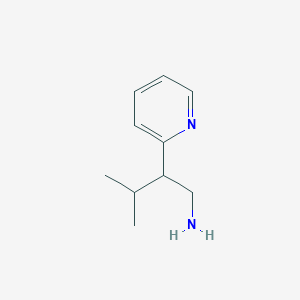

![1-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1467921.png)

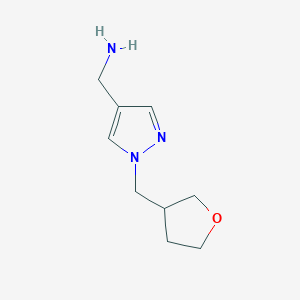

![2-[1-(3-phenylpropyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1467922.png)